molecular formula C13H16O4 B8737084 Methyl 3-methoxy-4-(2-methylallyloxy)benzoate

Methyl 3-methoxy-4-(2-methylallyloxy)benzoate

Cat. No.: B8737084
M. Wt: 236.26 g/mol
InChI Key: QZXVXWKTIBHANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxy-4-(2-methylallyloxy)benzoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 3-methoxy-4-(2-methylprop-2-enoxy)benzoate

InChI

InChI=1S/C13H16O4/c1-9(2)8-17-11-6-5-10(13(14)16-4)7-12(11)15-3/h5-7H,1,8H2,2-4H3

InChI Key

QZXVXWKTIBHANH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-hydroxy-3-methoxy-benzoate (2 g, 10.98 mmol), 2-methylprop-2-en-1-ol (871.0 mg, 1.0 mL, 12.1 mmol) and triphenylphosphine (3.17 g, 2.8 mL, 12.1 mmol) in THF (63.28 mL) at 0° C. was added DIAD (2.44 g, 2.34 mL, 12.1 mmol). The ice bath was removed and the reaction was stirred at 55° C. for 16 hours. The reaction mixture was diluted with EtOAc and washed sequentially with NaHCO3 (2×20 mL) and brine (2×20 mL) solutions. The organic layer was separated, dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure. The crude product was purified with silica gel using (0-30%) ethyl acetate-hexanes to yield methyl 3-methoxy-4-(2-methylallyloxy)benzoate (1.94 g, 75%) as a viscous liquid. ESI-MS m/z calc. 236.1. found 237.1 (M+1)+. Retention time: 1.63 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 7.56 (dd, J=8.4, 2.0 Hz, 1H), 7.47 (d, J=1.9 Hz, 1H), 7.06 (d, J=8.5 Hz, 1H), 5.07 (br s, 1H), 4.97 (br s, 1H), 4.55 (s, 2H), 3.83 (s, 3H), 3.82 (s, 3H), 1.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
63.28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 4-hydroxy-3-methoxybenzoate (100 g, 0.55 mol) and K2CO3 (92 g, 0.66 mol) in DMF (800 ml) was added drop wise 3-chloro-2-methyl-propene (55 g, 0.60 mol). The mixture was stirred at 60° C. overnight. TLC (EtOAc/petroleum ether=1/3) showed no starting material was present. The reaction mixture was filtered and the filtrate was added water (400 ml). The mixture was extracted with EtOAc (400 ml×3). The combined organic phase was washed with brine (400 mL), dried (Na2SO4) and concentrated to give the product (130 g, 100%) as yellow oil. The oil was used directly to the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 7.54 (d, 1H), 7.19 (s, 1H), 6.80 (d, 1H), 5.00 (d, 2H), 4.50 (s, 2H), 3.83 (d, 6H), 1.76 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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